2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPWHBLZXHSGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
General Synthetic Strategy
The synthesis of this compound typically involves two main stages:
- Formation of the oxazole ring by cyclization of appropriate precursors such as benzoyl derivatives or amides.
- Introduction of the chloromethyl substituent either via direct chloromethylation or by using chloromethyl-containing intermediates.
A common approach begins with the reaction of 3-bromobenzoyl chloride with an amine or related nucleophile to form an intermediate amide or imine, which then undergoes cyclization to yield the oxazole core. Subsequent chloromethylation introduces the chloromethyl group at the 4-position of the oxazole ring.
Detailed Synthetic Routes
Cyclization from 3-Bromobenzoyl Chloride and Amines
- The initial step involves reacting 3-bromobenzoyl chloride with an amine under anhydrous conditions to form an amide intermediate.
- This intermediate is then cyclized using dehydrating agents such as phosphoryl chloride (POCl3) or triphosgene to form the oxazole ring.
- For example, in related oxazole syntheses, amides derived from arylacyl chlorides were cyclized with phosphoryl chloride to afford 1,3-oxazoles in high yields.
Chloromethylation of the Oxazole Ring
- The chloromethyl group at the 4-position can be introduced by chloromethylation reactions , often using reagents such as chloromethyl methyl ether (MOM-Cl) or formaldehyde and hydrochloric acid under acidic conditions.
- Alternatively, chloromethylated precursors can be incorporated prior to cyclization, ensuring the chloromethyl substituent is positioned correctly on the oxazole ring after ring closure.
- The reaction conditions are optimized to avoid over-chlorination or decomposition of the sensitive oxazole ring.
Representative Preparation Procedure
A representative laboratory procedure based on literature synthesis involves:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-Bromobenzoyl chloride + amine (dry solvent, e.g., THF) | Formation of amide intermediate | High yield, typically quantitative |
| 2 | Cyclization with phosphoryl chloride or triphosgene (reflux) | Oxazole ring formation | Moderate to high yield (50–85%) |
| 3 | Chloromethylation using chloromethyl methyl ether or formaldehyde/HCl | Introduction of chloromethyl group at 4-position | Controlled conditions to avoid side reactions |
This method aligns with protocols reported for similar oxazole derivatives, where the use of triphosgene or phosphoryl chloride facilitates efficient ring closure without the need for protecting groups.
Analysis of Reaction Conditions and Optimization
Catalysts and Solvents
- Lewis acids such as Zn(OTf)2 have been shown to catalyze oxazole formation effectively, enhancing yields and reaction rates under mild conditions.
- Solvents like dry tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve reagents and maintain anhydrous conditions.
- Temperature control (often reflux or 0 °C to room temperature) is critical to maximize product formation and minimize side reactions.
Purification Techniques
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide cyclization with phosphoryl chloride | 3-Bromobenzoyl chloride + amine | POCl3 | Reflux, dry solvent | 50–85 | Common, well-established |
| Triphosgene-mediated cyclization | 3-Bromobenzoyl amide | Triphosgene | Room temp to reflux | 60–80 | Mild, avoids harsh reagents |
| Chloromethylation post-cyclization | Oxazole intermediate | Chloromethyl methyl ether or formaldehyde/HCl | Acidic, controlled temp | Variable, 40–70 | Requires careful control to avoid side reactions |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
- Molecular Formula: C₁₀H₇BrClNO (same as target compound).
- CAS : 22091-38-9 .
- Key Difference : Bromophenyl group at the 4-position instead of 3-position.
- Impact: Altered electronic effects due to para-substitution may reduce steric hindrance, improving binding to hydrophobic enzyme pockets .
(b) 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
Heterocycle Variants
(a) 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
- Molecular Formula : C₁₀H₇BrClNS.
- CAS : 900640-85-9 .
- Key Difference : Thiazole (S-containing) ring instead of oxazole (O-containing).
- Impact :
(b) 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Key Findings and Implications
Substituent Position : Meta-substituted bromophenyl (target compound) offers steric advantages over para-substituted analogs in binding studies .
Heterocycle Choice : Thiazoles enhance electron density for metal-catalyzed reactions, while oxadiazoles improve metabolic stability .
Halogen Effects : Chlorine and bromine balance reactivity and lipophilicity, with bromine favoring nucleophilic substitutions .
Biological Activity
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is an organic compound notable for its unique structure, which includes a bromophenyl group and a chloromethyl substituent on the oxazole ring. Its molecular formula is C₁₀H₇BrClNO, with a molecular weight of approximately 272.53 g/mol. This compound has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structure of this compound features a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, contributing to its chemical reactivity and biological properties. The presence of halogenated substituents enhances its pharmacological potential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₀H₇BrClNO | Bromine and chloromethyl groups enhance biological activity |
| 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole | C₁₀H₇BrClNO | Different bromine position; potential for varied activity |
| 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | C₁₁H₉BrClNO | Methyl substitution may enhance lipophilicity |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing promising results in inhibiting growth. This property suggests its potential application in developing new antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer properties of this compound. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . The mechanism of action appears to involve interaction with cellular targets such as tubulin, disrupting normal cell division .
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the effects of various oxazole derivatives on cancer cell lines. It was found that derivatives similar to this compound exhibited IC50 values indicating significant cytotoxicity against multiple tumor types .
- Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties of halogenated oxazoles, including our compound of interest. The results showed that it effectively inhibited both gram-positive and gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to bind to tubulin at colchicine binding sites, preventing polymerization and thus inhibiting cancer cell growth .
- Antimicrobial Mechanisms : The presence of halogen groups may enhance membrane permeability or disrupt essential cellular processes in microbial pathogens .
Q & A
Q. What are the optimized synthetic routes for 2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of precursors such as 3-bromobenzaldehyde with brominating agents (e.g., NBS) and amines. Key parameters include:
- Solvents : Dichloromethane (DCM) or acetonitrile for polarity control .
- Catalysts : Triethylamine (TEA) or pyridine to facilitate cyclization .
- Temperature : 50–80°C for 6–12 hours to ensure completion .
- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .
Table 1 : Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of intermediates |
| Catalyst (TEA) | 10 mol% | Accelerates cyclization by deprotonation |
| Reaction Time | 8–10 hours | Reduces byproduct formation |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (400 MHz, CDCl) identifies substituents: δ 7.4–7.6 (aromatic protons), δ 4.6 (chloromethyl -CHCl), δ 2.4 (oxazole methyl) .
- IR : Peaks at 1650 cm (C=N stretch) and 750 cm (C-Br) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 286.55) validates molecular weight .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- GHS Classification : Corrosive (Category 1B), Irritant (Skin/Eye) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; store at 2–8°C in sealed containers .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?
- Methodological Answer : Inconsistent yields (e.g., 60–90%) arise from:
- Impurity in Brominating Agents : Use freshly distilled NBS to avoid degradation .
- Solvent Polarity : Switch to THF for better intermediate stabilization at scale .
- Statistical Optimization : Apply Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent .
Q. What mechanistic insights explain its antimicrobial activity against S. aureus and E. coli?
- Methodological Answer :
- Mode of Action : The chloromethyl group disrupts bacterial membrane integrity, while the bromophenyl moiety inhibits DNA gyrase .
- Experimental Validation :
- MIC Values : 8 µg/mL (S. aureus), 16 µg/mL (E. coli) via broth microdilution .
- Time-Kill Assays : Log-phase reduction of 3.5 CFU/mL after 12 hours .
Table 2 : Bioactivity Profile
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus (ATCC 25923) | 8 | Membrane disruption |
| E. coli (ATCC 25922) | 16 | DNA gyrase inhibition |
Q. How do structural modifications (e.g., halogen substitution) affect its binding to cancer targets?
- Methodological Answer :
- Molecular Docking : Replace bromine with fluorine to enhance binding to EGFR (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for parent compound) .
- SAR Studies : Chloromethyl at position 4 increases hydrophobicity, improving cell permeability in MCF7 lines (IC = 12 µM vs. 25 µM for des-chloro analog) .
Q. What computational methods predict its reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level reveals HOMO (-6.2 eV) localization on oxazole, favoring Suzuki-Miyaura coupling at the bromophenyl site .
- Kinetic Studies : Monitor Pd-catalyzed reactions via HPLC to optimize coupling partners (e.g., aryl boronic acids) .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
